![molecular formula C30H40N2O6S2 B442415 ethyl 2-[(6-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-6-oxohexanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442415.png)
ethyl 2-[(6-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-6-oxohexanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
The synthesis of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the cyclohepta[b]thiophene core, followed by the introduction of the diimino and dioxohexane groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
化学反应分析
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can break down the ester groups in the compound, leading to the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) can be compared with other similar compounds, such as:
Diethyl 2,2’-[(1,6-dioxo-1,6-hexanediyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate): This compound has a similar structure but differs in the cyclohepta[b]thiophene core.
Diethyl 2,2’-[(1,6-dioxo-1,6-hexanediyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate): Another similar compound with slight variations in the core structure.
The uniqueness of diethyl 2,2’-[(1,6-dioxohexane-1,6-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of applications .
属性
分子式 |
C30H40N2O6S2 |
|---|---|
分子量 |
588.8g/mol |
IUPAC 名称 |
ethyl 2-[[6-[(3-ethoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-6-oxohexanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H40N2O6S2/c1-3-37-29(35)25-19-13-7-5-9-15-21(19)39-27(25)31-23(33)17-11-12-18-24(34)32-28-26(30(36)38-4-2)20-14-8-6-10-16-22(20)40-28/h3-18H2,1-2H3,(H,31,33)(H,32,34) |
InChI 键 |
ROVJDXOTEVRHKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


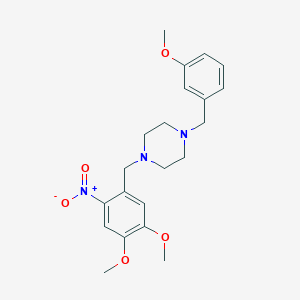
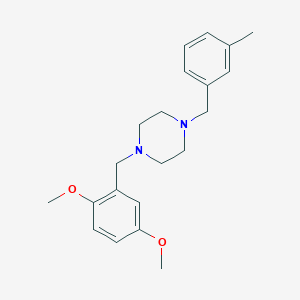
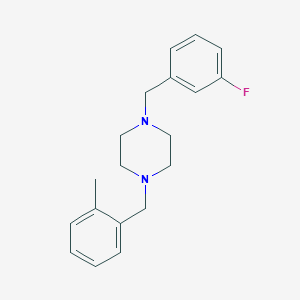
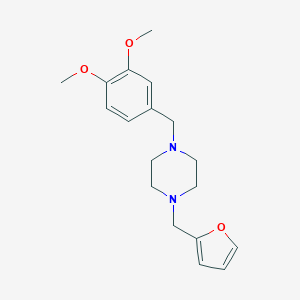
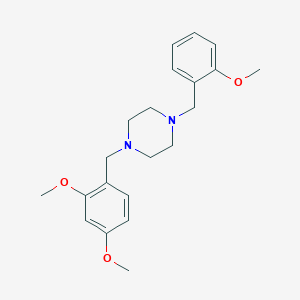
![10-acetyl-11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442339.png)
![1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442341.png)
![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)
![1-[(4-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442344.png)
![1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B442345.png)
![3,3-dimethyl-11-(3-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442347.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B442350.png)
![5-Acetyl-6-(2-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442353.png)
![1-[(2-CHLOROPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B442355.png)
